1-(Pyridin-3-yl)pentane-1,3-dione
Overview
Description
1-(Pyridin-3-yl)pentane-1,3-dione (1-PPD) is a heterocyclic compound with a five-membered ring composed of one nitrogen atom and four carbon atoms. This compound is found in several plants, such as the leaves of the Erythroxylum coca plant, and is used in various scientific and medical applications. 1-PPD is a colorless, crystalline solid with a melting point of 151°C and a boiling point of 300°C. It is also soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Tautomeric Preferences and Proton Transfer
Research by Dobosz et al. (2010) explored the tautomeric preferences of compounds similar to 1-(Pyridin-3-yl)pentane-1,3-dione, focusing on proton transfer in these molecular structures. They discovered that certain tautomeric forms of these compounds, including those involving methylene protons and carbonyl oxygen, are unstable or spontaneously formed, providing insights into the chemical behavior of these molecules (Dobosz, Gawinecki, & Kanabaj, 2010).
Synthesis of Derivatives
Vasilyeva and Vorobyeva (2021) synthesized new derivatives of 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, which could potentially include structures similar to 1-(Pyridin-3-yl)pentane-1,3-dione. This synthesis involved reactions with pyridin-4-carbaldehyde and methyl aryl ketones, leading to the creation of 2,6-diaryl-4-(pyridin-4′-yl)pyridines (Vasilyeva & Vorobyeva, 2021).
Formation of Supramolecular Structures
The formation of supramolecular structures using derivatives of pentane-2,4-dione (a structural component of 1-(Pyridin-3-yl)pentane-1,3-dione) was investigated by Nguyen et al. (2011). They studied the reaction between a derivative and a manganese compound, leading to the creation of a supramolecular aggregate with single-molecule magnet properties (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).
Schiff Base Formation and Molecular Structure
Opozda et al. (2006) conducted a study on the formation of Schiff bases using derivatives of pyridine and pentane-2,4-dione, which are structurally related to 1-(Pyridin-3-yl)pentane-1,3-dione. They analyzed the molecular structure of these compounds and their ability to form hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Phase Transition and Proton Ordering
Truong et al. (2017) examined the phase transition and proton ordering in 3-(pyridin-4-yl)pentane-2,4-dione, a closely related compound to 1-(Pyridin-3-yl)pentane-1,3-dione. Their research using neutron diffraction experiments revealed significant insights into the structural behavior of these compounds at different temperatures (Truong, Merkens, Meven, Faßbänder, Dronskowski, & Englert, 2017).
properties
IUPAC Name |
1-pyridin-3-ylpentane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-9(12)6-10(13)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOIDNJVDVBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)pentane-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.